

Physical and chemical properties of 4-(4-Chlorophenyl)-1H-imidazole.

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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)-1H-imidazole

Cat. No.: B1664163

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An In-Depth Technical Guide to **4-(4-Chlorophenyl)-1H-imidazole**: Physicochemical Properties and Synthetic Methodologies

Introduction

4-(4-Chlorophenyl)-1H-imidazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure, featuring a central imidazole ring substituted with a 4-chlorophenyl group, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. The imidazole moiety is a crucial component of many essential biomolecules, including the amino acid histidine and purine bases in nucleic acids, which underpins its prevalence in pharmacologically active compounds.

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-(4-Chlorophenyl)-1H-imidazole**. It is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural characteristics, spectroscopic profile, synthesis, and reactivity. The insights provided herein are grounded in established scientific literature to ensure technical accuracy and reliability.

Physicochemical and Structural Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in research and development, influencing everything from reaction kinetics to bioavailability.

Core Properties

The key physicochemical properties of **4-(4-Chlorophenyl)-1H-imidazole** are summarized in the table below. These values are essential for laboratory handling, experimental design, and computational modeling.

Property	Value	Source(s)
CAS Number	35512-29-9	[1][2]
Molecular Formula	C ₉ H ₇ ClN ₂	[1][3]
Molecular Weight	178.62 g/mol	[2][3]
Appearance	White to off-white solid/powder	[4]
Melting Point	136-142 °C	[3][5]
Boiling Point (Predicted)	404.7 ± 20.0 °C	[3]
Density (Predicted)	1.292 ± 0.06 g/cm ³	[3]
pKa (Predicted)	12.92 ± 0.10	[3]
XLogP3-AA	2.4	[2]
Topological Polar Surface Area	28.7 Å ²	[1][2]

Structural Analysis and Crystallography

The three-dimensional structure of **4-(4-Chlorophenyl)-1H-imidazole** derivatives has been elucidated through X-ray crystallography, providing valuable insights into the molecule's conformation. Studies on related tetrasubstituted imidazoles reveal that the imidazole and phenyl rings are planar.[6][7] However, there are significant torsion angles between the imidazole core and its phenyl substituents, which influences the overall molecular geometry and packing in the crystalline state.[6][7] The molecular packing is often stabilized by intermolecular interactions, including C–H⋯π interactions.[6] This conformational flexibility is a key factor in its ability to interact with diverse biological targets.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **4-(4-Chlorophenyl)-1H-imidazole**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **4-(4-Chlorophenyl)-1H-imidazole** is expected to show distinct signals corresponding to the protons on the imidazole and chlorophenyl rings. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the range of δ 7.0-8.0 ppm due to ortho and meta coupling. The protons on the imidazole ring will also resonate in the aromatic region.
- ^{13}C NMR: The carbon NMR spectrum provides information on the carbon framework. Characteristic signals would include those for the substituted and unsubstituted carbons of the chlorophenyl ring and the three distinct carbons of the imidazole ring.[8]

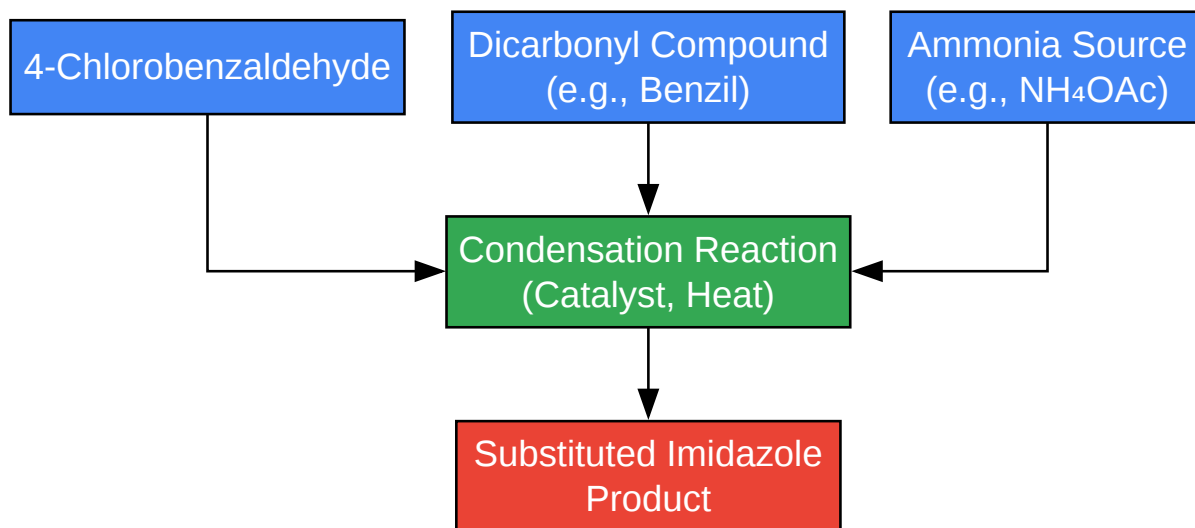
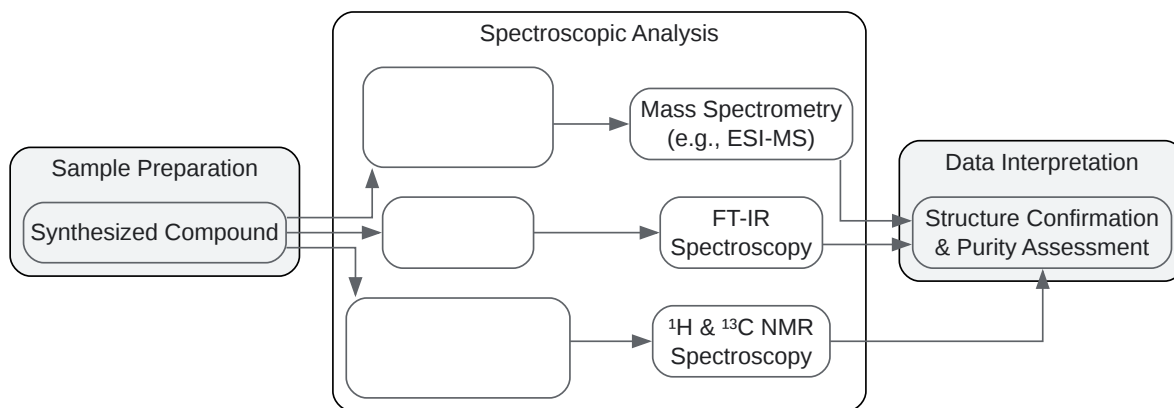
Infrared (IR) Spectroscopy

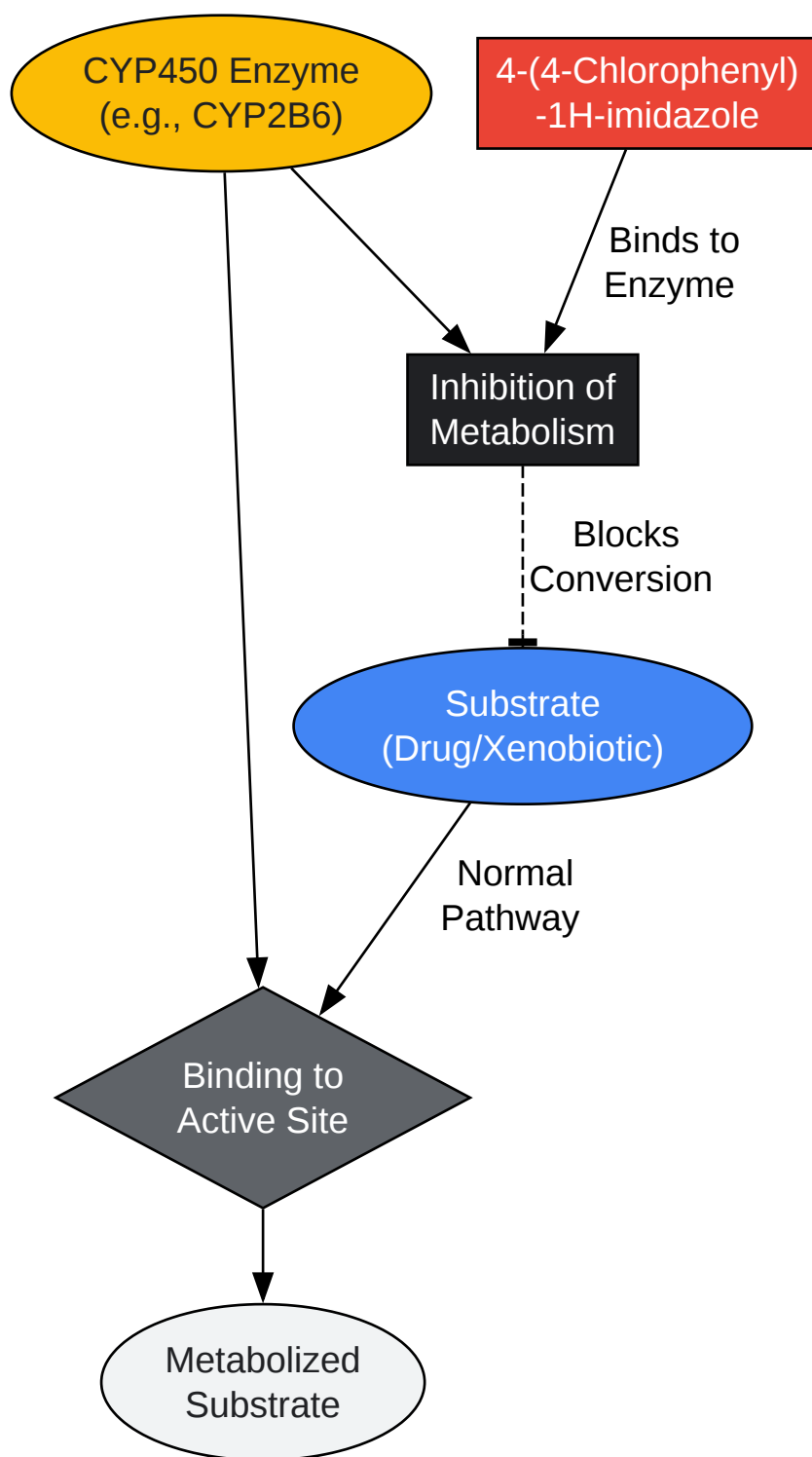
The IR spectrum reveals the presence of key functional groups. For **4-(4-Chlorophenyl)-1H-imidazole**, characteristic absorption bands would include:

- N-H stretching: A broad peak typically around $3100\text{-}3500\text{ cm}^{-1}$ associated with the imidazole N-H bond.[8]
- C=C and C=N stretching: Aromatic ring stretching vibrations observed in the $1450\text{-}1600\text{ cm}^{-1}$ region.[8]
- C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm^{-1} .[8]
- C-Cl stretching: A signal in the fingerprint region, typically around 1090 cm^{-1} , corresponding to the carbon-chlorine bond.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized batch of **4-(4-Chlorophenyl)-1H-imidazole**.





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